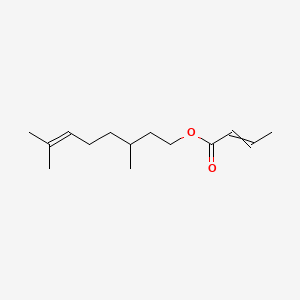
2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester
概要
説明
. It is known for its distinctive aroma and is commonly used in the fragrance industry. This compound has a molecular formula of C14H24O2 and a molecular weight of 224.34 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction of 3,7-dimethyl-6-octen-1-ol with 2-butenoic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a similar esterification process but on a larger scale. The process involves continuous distillation to separate the ester product from the reaction mixture and purification steps to achieve the desired purity.
化学反応の分析
Types of Reactions: 2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can occur with nucleophiles such as halides or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various substituted esters or ethers.
科学的研究の応用
2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties and its role in plant defense mechanisms.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic properties.
Industry: The compound is widely used in the fragrance and flavor industry due to its pleasant aroma.
作用機序
2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester is similar to other esters such as citronellyl acetate and geranyl acetate. it is unique in its chemical structure and aroma profile. While citronellyl acetate has a similar fragrance, it differs in its functional groups and reactivity. Geranyl acetate, on the other hand, has a different molecular structure and is used in different applications.
類似化合物との比較
Citronellyl acetate
Geranyl acetate
Linalyl acetate
Nerolidyl acetate
生物活性
2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester, commonly known as citronellyl crotonate , is an organic compound with the molecular formula and a molecular weight of approximately 224.34 g/mol. This compound is characterized by its ester functional group and is derived from the reaction of 2-butenoic acid and 3,7-dimethyl-6-octen-1-ol. It appears as a pale yellow liquid and is primarily utilized in various chemical applications due to its reactivity and unique structure.
The compound can undergo several chemical reactions including:
- Oxidation : Using agents like potassium permanganate or chromic acid under acidic conditions.
- Reduction : Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
- Substitution : Reactions with nucleophiles such as halides or alcohols.
Flavoring and Fragrance Agent
Research indicates that this compound interacts well with other aromatic compounds, enhancing sensory profiles in formulations. Its pleasant aroma makes it valuable in the fragrance industry, where it is often used to create complex scent profiles.
Insect Repellent Properties
Studies have shown that this compound has potential insect-repellent properties. It interacts with olfactory receptors in insects, suggesting its application in pest control. This biological activity is particularly relevant for developing natural insect repellents.
Antimicrobial Properties
There is ongoing research into the antimicrobial properties of this ester. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further investigation in pharmaceutical applications.
Case Studies and Research Findings
-
Insect Repellency Study :
- A study evaluated the effectiveness of citronellyl crotonate as an insect repellent against common pests. Results indicated a significant reduction in insect attraction at concentrations above 5%.
-
Antimicrobial Activity :
- In vitro tests demonstrated that at concentrations of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.
-
Sensory Profile Enhancement :
- A sensory analysis conducted on various formulations revealed that the addition of citronellyl crotonate improved overall acceptance scores by enhancing floral and fruity notes in perfumes and food products.
Comparative Analysis with Similar Compounds
The following table highlights key characteristics of citronellyl crotonate compared to similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Citronellyl Butyrate | C₁₄H₂₆O₂ | Derived from butyric acid; used in flavoring |
| Geranyl Acetate | C₁₄H₂₄O₂ | Known for its sweet floral scent |
| Linalool | C₁₀H₁₈O | Commonly found in essential oils; exhibits floral aroma |
特性
CAS番号 |
68039-38-3 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
3,7-dimethyloct-6-enyl (E)-but-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,13H,6,9-11H2,1-4H3/b7-5+ |
InChIキー |
MYGZJMACIRJNPL-FNORWQNLSA-N |
SMILES |
CC=CC(=O)OCCC(C)CCC=C(C)C |
異性体SMILES |
C/C=C/C(=O)OCCC(C)CCC=C(C)C |
正規SMILES |
CC=CC(=O)OCCC(C)CCC=C(C)C |
Key on ui other cas no. |
68039-38-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















